molecular formula C8H7F2IO B14041650 1-(2,4-Difluoro-3-iodophenyl)ethanol

1-(2,4-Difluoro-3-iodophenyl)ethanol

Cat. No.: B14041650
M. Wt: 284.04 g/mol
InChI Key: YQQKLEBRBUYBQI-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluoro-3-iodophenyl)ethanol typically involves the reaction of 2,4-difluoro-3-iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H3F2I+C2H4OC8H7F2IOC_6H_3F_2I + C_2H_4O \rightarrow C_8H_7F_2IO C6​H3​F2​I+C2​H4​O→C8​H7​F2​IO

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluoro-3-iodophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the iodine atom, forming a difluorophenyl ethanol derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2,4-Difluoro-3-iodophenyl)acetaldehyde or 1-(2,4-Difluoro-3-iodophenyl)acetic acid.

    Reduction: Formation of 1-(2,4-Difluorophenyl)ethanol.

    Substitution: Formation of 1-(2,4-Difluoro-3-azidophenyl)ethanol or 1-(2,4-Difluoro-3-cyanophenyl)ethanol.

Scientific Research Applications

1-(2,4-Difluoro-3-iodophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-3-iodophenyl)ethanol involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluoro-3-iodophenyl)ethanone: Similar structure but with a ketone group instead of an ethanol group.

    1-(2,3-Difluoro-4-iodophenyl)propan-1-ol: Similar structure with different positions of fluorine and iodine atoms.

Uniqueness

1-(2,4-Difluoro-3-iodophenyl)ethanol is unique due to its specific arrangement of fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

IUPAC Name

1-(2,4-difluoro-3-iodophenyl)ethanol

InChI

InChI=1S/C8H7F2IO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3

InChI Key

YQQKLEBRBUYBQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)I)F)O

Origin of Product

United States

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